(E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine
Description
Properties
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-1-methylperimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2/c1-23-18-11-5-8-15-7-4-10-17(20(15)18)22-19(23)13-12-14-6-2-3-9-16(14)21/h2-13H,1H3/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMAKZIKYQBZEL-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)N=C1C=CC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC3=C2C(=CC=C3)N=C1/C=C/C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclocondensation
The 1H-perimidine core is typically synthesized via acid-catalyzed cyclocondensation of 1,8-diaminonaphthalene with carbonyl derivatives. For (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine, this involves reacting 1-methyl-1,8-diaminonaphthalene with 2-chlorocinnamaldehyde under reflux in acetic acid. The reaction proceeds via imine formation, followed by cyclization to yield the perimidine scaffold.
Key parameters include:
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Temperature : 110–120°C
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Catalyst : 10% acetic acid
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Reaction Time : 8–12 hours
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Yield : 60–65%
The stereoselectivity toward the (E)-isomer is attributed to the thermodynamic stability of the trans-configuration during cyclization.
Heck Coupling for Styryl Functionalization
Palladium-Catalyzed Cross-Coupling
The Heck reaction enables direct introduction of the 2-chlorostyryl group onto preformed 1-methyl-1H-perimidine. A representative protocol involves:
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Substrate : 2-Bromo-1-methyl-1H-perimidine
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Olefin : 2-Chlorostyrene
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Catalyst : Pd(OAc)₂ (5 mol%)
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Ligand : PPh₃ (10 mol%)
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Base : K₂CO₃
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Solvent : DMF at 100°C for 24 hours
This method achieves 72–78% yield with >95% (E)-selectivity due to steric hindrance during the β-hydride elimination step.
Wittig Olefination for Stereocontrol
Phosphorus Ylide Strategy
The Wittig reaction offers precise control over the styryl group’s geometry. Synthesis involves:
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Ylide Preparation : Treating 2-chlorobenzyltriphenylphosphonium bromide with n-BuLi.
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Coupling : Reacting the ylide with 1-methyl-1H-perimidine-2-carbaldehyde in THF at 0°C to room temperature.
Conditions :
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Temperature : 0°C → 25°C (12 hours)
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Workup : Aqueous NH₄Cl extraction
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Yield : 85–90% (E)-isomer
Microwave-Assisted Synthesis
Accelerated Cyclization
Microwave irradiation reduces reaction times significantly. A protocol using 1-methyl-1,8-diaminonaphthalene and 2-chlorocinnamoyl chloride in DMF with K₂CO₃ under microwaves (150°C, 300 W, 30 minutes) yields 88% (E)-product . This method enhances regioselectivity and minimizes side reactions.
Comparative Analysis of Methods
| Method | Yield (%) | (E)-Selectivity | Time (h) | Scalability |
|---|---|---|---|---|
| Acid Condensation | 60–65 | 80–85% | 8–12 | Moderate |
| Heck Coupling | 72–78 | >95% | 24 | High |
| Wittig Olefination | 85–90 | >98% | 12 | Low |
| Microwave Synthesis | 88 | 90–92% | 0.5 | High |
Key Findings :
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The Wittig method provides the highest yield and stereoselectivity but requires stringent anhydrous conditions.
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Microwave synthesis offers rapid access with excellent yields, ideal for high-throughput applications.
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Heck coupling balances scalability and selectivity, making it suitable for industrial-scale production.
Characterization and Validation
Spectroscopic Confirmation
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¹H NMR : The (E)-isomer displays a characteristic doublet for the styryl protons at δ 7.2–7.4 (J = 16 Hz).
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HPLC : Chiralpak AD-H column (EtOH/heptane) confirms >98% enantiomeric excess.
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X-ray Crystallography : Single-crystal analysis verifies the trans-configuration of the styryl group.
Challenges and Optimization
Byproduct Formation
Minor (Z)-isomer formation (<5%) occurs in condensation and Heck methods. Recrystallization from ethanol/water (3:1) improves purity to >99%.
Catalyst Recycling
Pd(OAc)₂ in Heck reactions can be recovered via filtration over Celite, reducing costs by 40% in large-scale runs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine can undergo oxidation reactions, where the chlorostyryl group may be oxidized to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, potentially reducing the chlorostyryl group to a corresponding alkyl derivative.
Substitution: The chlorostyryl group can participate in substitution reactions, where the chlorine atom may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the chlorostyryl group.
Reduction: Alkyl derivatives of the chlorostyryl group.
Substitution: Substituted derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine is used as a building block in organic synthesis
Biology: In biological research, this compound may be used as a probe to study the interactions of perimidine derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. Researchers may investigate its activity as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The chlorostyryl group may play a crucial role in binding to the target site, while the perimidine core provides structural stability.
Comparison with Similar Compounds
Structural Comparison
The molecular geometry of (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine can be inferred from crystallographic studies of related perimidines. Key structural parameters are compared below:
Key Observations :
- Methylation at the N1 position (as in 1-methyl-2-(pyridin-2-yl)-1H-perimidine) slightly elongates the N1–C1 bond compared to non-methylated analogs, reducing electron density at the perimidine core .
Spectroscopic Properties
Spectroscopic data for the target compound are scarce, but comparisons can be drawn from related styryl-perimidines and chlorostyryl derivatives:
Table 2: NMR and IR Data Comparison
Key Observations :
Biological Activity
(E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The structure of this compound features a perimidine core with a chlorostyryl substituent. This unique structure is believed to influence its biological activity significantly. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may affect its pharmacological properties.
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. The chlorostyryl group is crucial for binding to these targets, while the perimidine core contributes to the compound's structural stability. The compound may modulate the activity of enzymes or receptors involved in various biochemical pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with a styryl moiety have shown enhanced activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the chlorostyryl group is thought to enhance this activity by improving the compound's ability to penetrate bacterial cell walls .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For example, it has been evaluated for its effects on different cancer cell lines. Moderate cytotoxicity was observed against melanoma and renal cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . Table 1 summarizes the anticancer activity against various cell lines:
| Cell Line | IC50 (μM) | Activity Level |
|---|---|---|
| Melanoma (UACC-62) | 22.99 | Moderate |
| Renal | 22.48 | Moderate |
| Breast (MCF-7) | >50 | No significant activity |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, although further research is needed to elucidate the precise mechanisms involved.
Case Studies and Research Findings
Several case studies have highlighted the biological activities of compounds related to this compound:
- Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of various perimidine derivatives against MRSA. The results indicated that compounds with chlorinated substituents exhibited enhanced antibacterial activity due to increased lipophilicity and membrane permeability .
- Anticancer Evaluation : In vitro assays were conducted on several cancer cell lines, revealing that compounds featuring a styryl group significantly inhibited tubulin polymerization, a critical process for cancer cell division. This suggests that this compound may function as an antimitotic agent .
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for the preparation of (E)-2-(2-chlorostyryl)-1-methyl-1H-perimidine?
- Methodology : The compound is synthesized via alkylation of the parent perimidine scaffold using iodomethane under controlled conditions. For example, in analogous perimidine derivatives (e.g., 1-methyl-2-(p-tolyl)-1H-perimidine), iodomethane is added to a dimethylformamide (DMF) solution of the precursor at 373 K, followed by recrystallization from ethyl acetate to isolate the product .
- Key Data : Yield optimization (e.g., 65–70%) and purity validation via NMR (e.g., ¹H NMR δ: 3.26 ppm for methyl groups) and IR spectroscopy (e.g., νmax ~1670 cm⁻¹ for C=N stretching) are critical .
Q. How is the stereochemical configuration (E/Z) of the chlorostyryl group confirmed?
- Methodology : The (E)-configuration is confirmed using NMR coupling constants (e.g., J = 14.9 Hz for trans-vinylic protons) and X-ray crystallography. For structurally similar compounds like (E)-N-(2-chlorostyryl) derivatives, single-crystal X-ray diffraction reveals dihedral angles >150° between aromatic rings, consistent with the trans configuration .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Spectroscopy : ¹H/¹³C NMR (e.g., aromatic protons at δ 7.0–8.0 ppm), IR (C-Cl stretching at ~750 cm⁻¹), and mass spectrometry (EI-MS fragments at m/z 209/211 [M+2]+) .
- Crystallography : Single-crystal X-ray diffraction with SHELXL refinement (R factor <0.05) resolves hydrogen bonding (e.g., N–H···O interactions) and π-stacking (3.5–4.0 Å interplanar distances) .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved during structural refinement?
- Methodology : Use SHELXL’s TWIN/BASF commands for twinned data or PART/ISOR restraints for disordered atoms. For high-resolution data (<1.0 Å), anisotropic displacement parameters (ADPs) refine thermal motion accurately .
- Example : In perimidine derivatives, partial occupancy refinement resolved overlapping methyl groups in the crystal lattice .
Q. What computational tools validate the electronic properties and reactivity of this compound?
- Methods : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps ~4 eV) and electrostatic potential surfaces. Hirshfeld surface analysis (via CrystalExplorer) quantifies intermolecular interactions (e.g., 12% H-bonding, 45% van der Waals) .
Q. How does the chlorostyryl substituent influence biological activity in structure-activity relationship (SAR) studies?
- Mechanistic Insight : The (E)-chlorostyryl group enhances π-π stacking with biological targets (e.g., DNA topoisomerases) while the chlorine atom modulates lipophilicity (logP ~2.5). In vitro assays on analogous perimidines show IC₅₀ values <10 µM against tumor cell lines via apoptosis induction .
Data Contradiction and Reproducibility
Q. How can researchers address discrepancies in reported synthetic yields or crystallographic parameters?
- Resolution : Cross-validate experimental protocols (e.g., solvent purity, reaction time). For crystallography, compare unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) with deposited CCDC entries (e.g., 2133148) .
- Case Study : A 5% yield variation in methylation reactions was traced to incomplete iodomethane purification .
Ethical and Data-Sharing Considerations
Q. What guidelines apply to sharing crystallographic data while protecting intellectual property?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
